molecular formula C21H44O5 B8084957 Stearine CAS No. 68784-20-3

Stearine

Cat. No. B8084957
Key on ui cas rn: 68784-20-3
M. Wt: 376.6 g/mol
InChI Key: CKQVRZJOMJRTOY-UHFFFAOYSA-N
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Patent
US05130060

Procedure details

1461 g of stearine (hydrogenated oleo stearine) and 1100 g of glycerine plus 6 g of Ca(OH)2 were heated under nitrogen blanket to 230°-240° C. and kept at this temperature for 2 hours. Then, to change the alkaline catalyst to the acidic catalyst, for safety reasons the batch was cooled down to 140° C. and 20 g of 25% H3PO4 premixed with 20 g of water was slowly added. Following this the batch was again slowly reheated with maximum vacuum of 26 inches and temperature of 240° C. without stopping the reaction. It was reacted for 8 hours until 220 g of total water was collected. The composition of polyglycerol was:
Quantity
1461 g
Type
reactant
Reaction Step One
Quantity
1100 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
solvent
Reaction Step Two
Name
Quantity
220 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19].[CH2:21]([OH:26])[CH:22]([OH:25])[CH2:23][OH:24].[OH:27][CH2:28][CH:29]([CH2:31][OH:32])[OH:30].OP(O)(O)=O>O>[C:18]([OH:20])(=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1].[OH:26][CH2:21][CH:22]([CH2:23][OH:24])[OH:25].[OH:27][CH2:28][CH:29]([CH2:31][OH:32])[OH:30].[OH:26][CH2:21][CH:22]([CH2:23][OH:24])[OH:25] |f:0.1,5.6.7.8|

Inputs

Step One
Name
Quantity
1461 g
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Name
Quantity
1100 g
Type
reactant
Smiles
OCC(O)CO
Name
Ca(OH)2
Quantity
6 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
20 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
220 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
was again slowly reheated with maximum vacuum of 26 inches and temperature of 240° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO.OCC(O)CO.OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05130060

Procedure details

1461 g of stearine (hydrogenated oleo stearine) and 1100 g of glycerine plus 6 g of Ca(OH)2 were heated under nitrogen blanket to 230°-240° C. and kept at this temperature for 2 hours. Then, to change the alkaline catalyst to the acidic catalyst, for safety reasons the batch was cooled down to 140° C. and 20 g of 25% H3PO4 premixed with 20 g of water was slowly added. Following this the batch was again slowly reheated with maximum vacuum of 26 inches and temperature of 240° C. without stopping the reaction. It was reacted for 8 hours until 220 g of total water was collected. The composition of polyglycerol was:
Quantity
1461 g
Type
reactant
Reaction Step One
Quantity
1100 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
solvent
Reaction Step Two
Name
Quantity
220 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19].[CH2:21]([OH:26])[CH:22]([OH:25])[CH2:23][OH:24].[OH:27][CH2:28][CH:29]([CH2:31][OH:32])[OH:30].OP(O)(O)=O>O>[C:18]([OH:20])(=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1].[OH:26][CH2:21][CH:22]([CH2:23][OH:24])[OH:25].[OH:27][CH2:28][CH:29]([CH2:31][OH:32])[OH:30].[OH:26][CH2:21][CH:22]([CH2:23][OH:24])[OH:25] |f:0.1,5.6.7.8|

Inputs

Step One
Name
Quantity
1461 g
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Name
Quantity
1100 g
Type
reactant
Smiles
OCC(O)CO
Name
Ca(OH)2
Quantity
6 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
20 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
220 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
was again slowly reheated with maximum vacuum of 26 inches and temperature of 240° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO.OCC(O)CO.OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05130060

Procedure details

1461 g of stearine (hydrogenated oleo stearine) and 1100 g of glycerine plus 6 g of Ca(OH)2 were heated under nitrogen blanket to 230°-240° C. and kept at this temperature for 2 hours. Then, to change the alkaline catalyst to the acidic catalyst, for safety reasons the batch was cooled down to 140° C. and 20 g of 25% H3PO4 premixed with 20 g of water was slowly added. Following this the batch was again slowly reheated with maximum vacuum of 26 inches and temperature of 240° C. without stopping the reaction. It was reacted for 8 hours until 220 g of total water was collected. The composition of polyglycerol was:
Quantity
1461 g
Type
reactant
Reaction Step One
Quantity
1100 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
solvent
Reaction Step Two
Name
Quantity
220 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19].[CH2:21]([OH:26])[CH:22]([OH:25])[CH2:23][OH:24].[OH:27][CH2:28][CH:29]([CH2:31][OH:32])[OH:30].OP(O)(O)=O>O>[C:18]([OH:20])(=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1].[OH:26][CH2:21][CH:22]([CH2:23][OH:24])[OH:25].[OH:27][CH2:28][CH:29]([CH2:31][OH:32])[OH:30].[OH:26][CH2:21][CH:22]([CH2:23][OH:24])[OH:25] |f:0.1,5.6.7.8|

Inputs

Step One
Name
Quantity
1461 g
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Name
Quantity
1100 g
Type
reactant
Smiles
OCC(O)CO
Name
Ca(OH)2
Quantity
6 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
20 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
220 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
was again slowly reheated with maximum vacuum of 26 inches and temperature of 240° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO.OCC(O)CO.OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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